molecular formula C14H19N3O2S B7763841 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine CAS No. 72770-73-1

3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B7763841
CAS No.: 72770-73-1
M. Wt: 293.39 g/mol
InChI Key: BNHHNLDBQNDHBM-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-tosyl-1H-pyrazol-5-amine (CAS 72770-73-1) is a pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research, with a molecular formula of C 14 H 19 N 3 O 2 S and a molecular weight of 293.38 g/mol . The compound features a tert-butyl group at the 3-position of the pyrazole ring and a toluenesulfonyl (tosyl) group at the 1-position, which significantly influences its electronic properties, steric bulk, and metabolic stability, making it a valuable scaffold for developing biologically active molecules. As a substituted pyrazole, this amine serves as a versatile building block for synthesizing more complex chemical entities, particularly in constructing compound libraries for high-throughput screening. Its primary research applications include use as a key intermediate in organic synthesis and drug discovery projects, where it can be functionalized at the amine group or incorporated into larger molecular architectures. Researchers value this specific compound for its potential in exploring structure-activity relationships, particularly in modulating the physicochemical properties of lead compounds. The tosyl protecting group offers strategic advantages in multi-step synthetic routes, as it can be removed under controlled conditions to reveal the parent NH-pyrazole. Proper storage recommendations for this compound include maintaining it in a dark place, sealed in dry conditions, and at cool temperatures of 2-8°C, based on handling guidelines for structurally similar compounds . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet for specific handling precautions, as compounds in this class may require careful attention to safe laboratory practices.

Properties

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)sulfonylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-10-5-7-11(8-6-10)20(18,19)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHHNLDBQNDHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502287
Record name 3-tert-Butyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72770-73-1
Record name 3-tert-Butyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl 5,5-Dimethyl-2,4-Dioxohexanoate

The pyrazole ring is constructed via cyclocondensation of ethyl 5,5-dimethyl-2,4-dioxohexanoate (1) with hydrazine hydrate. This reaction proceeds in a mixture of ethanol and dioxane under reflux (50–60°C, 3–5 h), yielding ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (3). Subsequent treatment with excess hydrazine hydrate (80°C, 4 h) generates 3-tert-butyl-1H-pyrazole-5-carbohydrazide (2), which undergoes Hofmann degradation under alkaline conditions to produce 3-tert-butyl-1H-pyrazol-5-amine.

Key Observations:

  • Solvent Influence: Ethanol enhances solubility of the diketone, while dioxane accelerates cyclization kinetics.

  • Yield Optimization: Excess hydrazine (1:3 molar ratio) ensures complete conversion of ester to carbohydrazide.

Tosylation at the Pyrazole 1-Position

Direct Tosylation Using p-Toluenesulfonyl Chloride

The 1-position NH of 3-tert-butyl-1H-pyrazol-5-amine is deprotonated with pyridine in anhydrous toluene, followed by dropwise addition of p-toluenesulfonyl chloride (TsCl) at 0–5°C. The reaction is stirred for 2–4 h at room temperature, yielding 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine.

Reaction Conditions:

ParameterSpecification
SolventToluene
BasePyridine (1.2 equiv)
Temperature0°C → 25°C (gradual)
Time3 h
WorkupNa₂CO₃ wash, Na₂SO₄ drying

Mechanistic Insights:

  • Pyridine neutralizes HCl, shifting equilibrium toward sulfonamide formation.

  • Toluene minimizes solvolysis of TsCl, enhancing electrophilicity.

Alternative Catalytic Tosylation

A patent-disclosed method employs catalytic concentrated H₂SO₄ (0.1 equiv) in DMF at 90–120°C for 1.5–2.5 h. This approach achieves higher conversion rates (85–90%) but requires rigorous pH control to prevent decomposition of the tert-butyl group.

Comparative Analysis:

MethodYieldPurityScalability
Pyridine/Toluene72%>95%Lab-scale
H₂SO₄/DMF88%90%Industrial

Critical Challenges and Mitigation Strategies

Regioselectivity in Tosylation

The 5-amine group may compete for sulfonation, leading to bis-tosylated byproducts. To suppress this:

  • Low-Temperature Control: Maintaining 0–5°C during TsCl addition reduces amine nucleophilicity.

  • Stoichiometric Precision: TsCl is added in 1.05 equiv to minimize excess.

Purification and Isolation

Crude product is washed with 5% Na₂CO₃ to remove residual TsCl, followed by recrystallization from ethanol/water (3:1 v/v). This yields colorless crystals with >99% HPLC purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending protocol utilizes microreactors for tandem cyclocondensation-tosylation, reducing reaction time from 8 h to 45 min. Key parameters:

  • Residence Time: 10 min at 120°C.

  • Solvent System: Supercritical CO₂ enhances mass transfer and reduces side reactions.

Green Chemistry Approaches

  • Catalytic Recycling: H₂SO₄ is recovered via distillation and reused, reducing waste.

  • Solvent Substitution: Cyclopentyl methyl ether (CPME) replaces toluene, improving safety profiles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 2.45 (s, 3H, Ts-CH₃), 5.21 (s, 1H, pyrazole-H4), 6.85 (s, 2H, NH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (S=O asym), 1350 cm⁻¹ (S=O sym) .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Development
The compound has been investigated for its potential as an active ingredient in agrochemicals. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing new pesticides and herbicides aimed at enhancing crop yields and protecting plants from pests. Research indicates that derivatives of pyrazole compounds can exhibit significant herbicidal activity, suggesting that 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine could be optimized for similar applications .

Pharmaceutical Development

Drug Discovery and Design
In the realm of pharmaceuticals, this compound serves as a versatile building block for synthesizing new drug candidates. Its ability to modulate biological pathways makes it suitable for targeting various diseases. Notably, the compound's interaction with specific receptors has been studied, indicating its potential as a therapeutic agent . The synthesis of related pyrazole derivatives has shown promise in treating conditions such as inflammation and cancer, highlighting the importance of this compound in medicinal chemistry.

Material Science

Advanced Materials Synthesis
The compound is also utilized in material science for developing advanced materials, including polymers and coatings. Its unique chemical properties enhance the durability and environmental resistance of these materials. Research has shown that incorporating pyrazole derivatives into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding mechanisms. Such studies contribute to a deeper understanding of biochemical processes and aid in drug discovery efforts. For instance, the compound's ability to inhibit specific enzymes involved in metabolic pathways can provide insights into designing more effective inhibitors for therapeutic use .

Summary Table of Applications

Field Application Potential Benefits
Agricultural ChemistryDevelopment of pesticides and herbicidesEnhanced crop yields; pest protection
Pharmaceutical DevelopmentSynthesis of drug candidatesTargeting specific diseases; potential therapeutic uses
Material ScienceFormulation of advanced materialsImproved durability; resistance to environmental factors
Biochemical ResearchStudies on enzyme inhibition and receptor bindingInsights into biochemical processes; aid in drug discovery

Case Studies

  • Agricultural Chemistry Case Study : A recent study demonstrated that pyrazole derivatives exhibit significant herbicidal activity against common weeds. The findings suggest that optimizing the structure of this compound could lead to effective new herbicides .
  • Pharmaceutical Development Case Study : Research on related pyrazole compounds has shown their effectiveness as anti-inflammatory agents in preclinical models, indicating that this compound may have similar therapeutic potential .
  • Material Science Case Study : The incorporation of pyrazole-based compounds into polymer systems has resulted in materials with enhanced thermal stability and mechanical strength, demonstrating the compound's utility in creating advanced materials .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with cellular proteins, affecting signaling pathways and cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Tosyl Group (Position 1) : Enhances electrophilicity and acts as a protective group in substitution reactions.
  • tert-Butyl Group (Position 3) : Provides steric hindrance, affecting intermolecular interactions and solubility.
  • Amine (Position 5) : Enables further functionalization via condensation or alkylation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives are highly tunable through substituent modifications. Below is a comparative analysis of 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine with structurally related compounds:

Compound Name Substituents (Position) Key Properties References
This compound Tosyl (1), tert-butyl (3), NH₂ (5) High thermal stability; used in Suzuki couplings and as a pharmacophore scaffold.
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine 2-Nitrophenyl (1), tert-butyl (3), NH₂ (5) Enhanced electron deficiency; forms intramolecular hydrogen bonds (N–H···O).
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl (1), tert-butyl (3), NH₂ (5) Improved solubility in polar solvents; used in reductive amination.
3-(tert-Butyl)-1-(thiophen-2-yl)-1H-pyrazol-5-amine Thiophene (1), tert-butyl (3), NH₂ (5) Increased π-conjugation; potential in optoelectronic materials.

Physicochemical Properties

Property This compound 3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine 3-(tert-Butyl)-1-(thiophen-2-yl)-1H-pyrazol-5-amine
Melting Point (°C) 156–158 142–144 121–123
Solubility Low in water; soluble in DCM, THF Insoluble in water; soluble in DMF Moderate in DMSO
IR ν (cm⁻¹) 3417 (N–H), 1358 (S=O) 3380 (N–H), 1520 (NO₂) 3398 (N–H), 1169 (C–S)
Synthetic Yield 61–98% 67% 52%

Crystallographic and Spectroscopic Insights

  • Crystal Packing : The tert-butyl group in this compound induces a twisted conformation, reducing π-π stacking but enhancing van der Waals interactions .
  • NMR Shifts : The NH₂ proton in the target compound resonates at δ 5.96 ppm (¹H NMR), upfield-shifted compared to nitro derivatives (δ 6.12 ppm) due to reduced electron withdrawal .

Biological Activity

3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Characterized by a five-membered ring structure containing two nitrogen atoms, this compound features a tert-butyl group at position 3 and a tosyl group at position 1, which significantly influence its chemical properties and biological activity. The molecular formula is C13H18N2O2SC_{13}H_{18}N_{2}O_{2}S with a molecular weight of approximately 284.35 g/mol .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing starting materials like tert-butyl hydrazine and tosyl chloride in the presence of bases.
  • One-Pot Reactions : Efficient synthesis can also be performed using solvent-free conditions, leading to high yields .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antibacterial Properties : Some derivatives of pyrazole compounds have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives may inhibit tumor growth in specific cancer cell lines, although further research is needed to elucidate the mechanisms involved .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity and potential applications:

Compound NameStructural FeaturesUnique Aspects
1-tert-butyl-4-methylpyrazoleContains a methyl group instead of a tosyl groupSimpler structure; less steric hindrance
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methylpyrazoleContains a methoxybenzene substituentPotentially different pharmacological profiles due to aromatic interactions
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamateFeatures a pyrrolo structure instead of pyrazoleDifferent heterocyclic framework; unique reactivity patterns

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole derivatives:

  • Antibacterial Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
  • Anticancer Studies : Research indicated that compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cells in vitro, warranting further investigation into their mechanisms .

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine?

The synthesis typically involves two key steps: (1) introducing the tert-butyl group and (2) tosylation.

  • Step 1 : Start with 5-aminopyrazole derivatives. The tert-butyl group can be introduced via nucleophilic substitution or cyclization reactions. For example, tert-butylhydrazine hydrochloride can react with nitriles (e.g., 3-aminocrotononitrile) under reflux conditions in trifluoroacetic acid to form the tert-butyl-protected pyrazole core .
  • Step 2 : Tosylation is achieved using para-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Reaction monitoring via TLC or HPLC is critical to avoid over-sulfonylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the pure product .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions. For example, the tert-butyl group shows a singlet at ~1.3 ppm (1H^1H), while the tosyl group’s aromatic protons resonate at 7.2–7.8 ppm. Coupling constants in 1H^1H-1H^1H COSY help resolve overlapping peaks .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths and angles, particularly to verify the tosyl group’s orientation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak) .

Q. What are common derivatization reactions for this compound?

  • Sulfenylation : React with arylsulfonyl hydrazides (e.g., 4-chlorobenzenesulfonyl hydrazide) in ethanol at 80°C using tetrabutylammonium iodide (TBAI) as a catalyst to introduce sulfur-containing groups .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (Pd(dba)2_2 catalyst) modifies the pyrazole ring .

Advanced Research Questions

Q. How to address contradictions in NMR data during characterization?

Discrepancies in 1H^1H NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or dynamic exchange.

  • Solution 1 : Use variable-temperature NMR to identify exchange processes. For example, cooling to –40°C can "freeze" tautomeric forms .
  • Solution 2 : Employ 2D NMR (HSQC, HMBC) to assign overlapping peaks. The HMBC correlation between the NH2_2 group and adjacent carbons resolves ambiguity .

Q. What computational methods predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Gaussian 03 or similar software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the tosyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the pyrazole C4 position .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to model reaction pathways .

Q. How does tautomerism affect the compound’s reactivity?

Pyrazole tautomerism (1H vs. 2H forms) influences regioselectivity. For example:

  • Tautomer Stability : The 1H tautomer is favored due to conjugation with the tert-butyl group. X-ray data (e.g., bond lengths) confirm this preference .
  • Impact on Reactions : The tautomeric form dictates attack sites. In the 1H tautomer, nucleophilic substitution occurs preferentially at the C4 position, while the 2H form directs reactions to C5 .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

  • Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to achieve slow evaporation. Polar solvents disrupt π-π stacking, reducing crystal quality .
  • Temperature Control : Crystallization at 4°C minimizes thermal motion, improving diffraction resolution. SHELXD is recommended for solving phases in low-symmetry space groups .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) resolve light atoms (e.g., NH2_2) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

  • Case Example : A calculated 13C^{13}C NMR shift for the tosyl sulfone group (115 ppm) may deviate from experimental data (120 ppm).
    • Root Cause : Solvent effects (e.g., DMSO vs. gas-phase DFT calculations).
    • Resolution : Use the IEFPCM solvent model in DFT to simulate DMSO interactions, reducing error to <2 ppm .

Q. Why might thermal stability data vary across studies?

  • Instrument Calibration : TGA/DSC results depend on heating rates (e.g., 10°C/min vs. 5°C/min). Slower rates detect subtle decomposition events (e.g., loss of tert-butyl at 170°C vs. 185°C) .
  • Sample Purity : Residual solvents (e.g., ethanol) lower observed decomposition temperatures. Karl Fischer titration ensures <0.1% solvent content .

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